2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
説明
The compound 2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. Key structural elements include:
- 5-position substitution: A 2-methylbenzyl group, influencing steric bulk and lipophilicity.
This scaffold is associated with diverse biological activities, including CNS modulation (e.g., GABA receptor interactions) and kinase inhibition, as observed in structurally related compounds .
特性
IUPAC Name |
2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-4-2-3-5-15(13)11-23-19(25)18-10-17(22-24(18)12-21-23)14-6-8-16(20)9-7-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBLYHAUWAHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS Number: 1326806-34-1) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail these activities supported by data from various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that related compounds exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines MCF-7 and MDA-MB-231. The compounds induced apoptosis via caspase activation and modulated key proteins involved in cell survival pathways such as NF-κB and p53 .
- Mechanism of Action : The most active derivatives were shown to promote autophagy and increase the formation of autophagosomes. This suggests that they not only trigger apoptosis but also engage in autophagic processes that are crucial for cancer cell death .
Antimicrobial Activity
The pyrazolo[1,5-d][1,2,4]triazine scaffold has also been explored for its antimicrobial properties:
- Mycobacterial Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). They demonstrated low cytotoxicity against human cells while effectively inhibiting M.tb growth in macrophages .
Case Studies
Several case studies have provided insights into the biological activities of similar compounds:
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo derivatives has revealed that specific substitutions on the phenyl rings significantly influence biological activity. For instance:
- The presence of fluorine at the para position on the phenyl ring enhances cytotoxicity.
- Alkyl substitutions on the triazine core may modulate solubility and bioavailability.
類似化合物との比較
Structural and Physicochemical Properties
The table below compares the target compound with structural analogs based on substituents, molecular weight, and calculated properties:
*Estimated using analogous compounds.
Key Observations :
- Lipophilicity : The bromophenyl-oxadiazole analog (logP = 4.5864) is more lipophilic than the target compound, likely due to the bromine and oxadiazole groups .
- Solubility: The aminoethyl-substituted derivative (logP ~1.8) shows improved aqueous solubility, making it suitable for in vitro assays .
- Metabolic Stability : The 4-methoxyphenyl analog was discontinued, possibly due to rapid oxidation of the methoxy group, whereas the 4-fluorophenyl group in the target compound may resist such degradation .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core?
Methodological Answer: The core structure is typically synthesized via cyclocondensation reactions. For example, pyrazole-triazine hybrids can be prepared by reacting hydrazine derivatives with α,β-unsaturated carbonyl intermediates under reflux conditions in ethanol or acetic acid. Key steps include:
- Multi-step functionalization : Introduction of fluorophenyl and methylbenzyl groups via nucleophilic substitution or Suzuki coupling, as demonstrated in analogous triazoloquinazoline syntheses (39.5% yield achieved using cyclopentyl substituents) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to isolate the pure product .
Q. How is structural characterization of this compound validated?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- 1H NMR : Analyze chemical shifts for aromatic protons (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and methylbenzyl methyl groups (δ 2.3–2.5 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 379 [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve dihedral angles (e.g., 72.3° between aromatic rings) and hydrogen-bonding networks using single-crystal data (R factor < 0.05) .
Advanced Research Questions
Q. How can experimental design optimize in vitro bioactivity studies for this compound?
Methodological Answer: Use a randomized block design with split-split plots to evaluate dose-response relationships and biological replicates:
- Dose gradients : Test concentrations from 1 nM to 100 µM in triplicate .
- Control groups : Include vehicle (DMSO < 0.1%) and reference inhibitors (e.g., kinase inhibitors for enzyme assays) .
- Endpoint assays : Measure IC50 values via fluorescence-based enzymatic assays (e.g., ATP depletion in kinase targets) .
Q. How to resolve contradictions in stability data under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies with orthogonal analytical methods:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Mass balance analysis : Compare calculated vs. observed elemental composition (e.g., C: 72.27% calculated vs. 72.31% observed) to identify degradation byproducts .
- DFT calculations : Predict hydrolysis pathways using Gaussian software (B3LYP/6-31G* basis set) to rationalize labile bonds (e.g., triazinone ring cleavage) .
Q. What computational strategies predict protein-ligand interactions for this compound?
Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations :
- Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases), focusing on fluorophenyl and triazinone interactions with hydrophobic pockets .
- MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the triazinone core) using Schrödinger’s Phase .
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